Aluminum;chromium(3+);oxygen(2-)
Description
The compound "Aluminum; Chromium(3+); Oxygen(2-)" refers to a mixed oxide system where aluminum (Al³⁺) and chromium (Cr³⁺) cations coexist in an oxygen (O²⁻) lattice. While the exact stoichiometry may vary, such systems often form solid solutions or spinel-type structures (e.g., AlCr₂O₄) due to the isomorphous relationship between Al₂O₃ (corundum) and Cr₂O₃ (chromium sesquioxide) . Both Al³⁺ (ionic radius: 0.83 Å) and Cr³⁺ (0.65 Å) occupy octahedral sites in oxide lattices, enabling substitutional solid solutions . These materials are critical in catalysis, refractory ceramics, and pigments due to their thermal stability and electronic properties.
Properties
CAS No. |
54991-58-1 |
|---|---|
Molecular Formula |
AlCrO+4 |
Molecular Weight |
94.977 g/mol |
IUPAC Name |
aluminum;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Cr.O/q2*+3;-2 |
InChI Key |
LPGKMHJYEBFTGM-UHFFFAOYSA-N |
SMILES |
[O-2].[Al+3].[Cr+3] |
Canonical SMILES |
[O-2].[Al+3].[Cr+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Physical Properties of Trivalent Metal Oxides
| Compound | Formula | Crystal Structure | Ionic Radius (Å) | Color | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|
| Aluminum Oxide | Al₂O₃ | Corundum (Trigonal) | 0.83 (Al³⁺) | White | ~2072 | Ceramics, abrasives, catalysts |
| Chromium Oxide | Cr₂O₃ | Corundum (Trigonal) | 0.65 (Cr³⁺) | Dark Green | ~2435 | Pigments, metallurgy |
| Iron(III) Oxide | Fe₂O₃ | Hematite (Rhombohedral) | 0.64 (Fe³⁺) | Red-Brown | ~1565 | Pigments, magnetic storage |
| Iridium Oxide | Ir₂O₃ | Not specified | ~0.68 (Ir³⁺) | Dark (varies) | ~1100 (decomposes) | Electrochemistry, catalysts |
Key Observations :
- Al₂O₃ and Cr₂O₃ share the corundum structure, allowing mutual substitution in solid solutions .
- Cr³⁺’s smaller ionic radius compared to Al³⁺ leads to lattice contraction and altered mechanical properties (e.g., hardness, thermal expansion) .
- Fe₂O₃ and Ir₂O₃ exhibit distinct crystal structures and lower thermal stability compared to Al₂O₃/Cr₂O₃.
Chemical Reactivity and Complexation
Table 2: Stability Constants (log K) of Al³⁺ and Cr³⁺ Complexes with Selected Anions
Key Observations :
- Both Al³⁺ and Cr³⁺ exhibit strong affinity for oxygen-donor ligands (e.g., carboxylates, phosphates), but Cr³⁺ generally forms more stable complexes due to higher charge density .
- Chromium’s preference for organic ligands (e.g., citrate) underpins its use in mordants and wastewater treatment, mirroring aluminum’s behavior .
Stability and Toxicity
Preparation Methods
Co-precipitation Method for Aluminum-Chromium Oxides
One of the widely used preparation methods for mixed aluminum and chromium oxides is the co-precipitation technique . This method involves simultaneous precipitation of aluminum and chromium hydroxides from aqueous solutions of their nitrates using ammonia as the precipitating agent.
- Metal nitrate solutions of aluminum and chromium with a total metal concentration of 1 M and a molar ratio Cr:Al = 1:1 are prepared.
- Ammonia is added under stirring and mild heating (~50 °C) until pH reaches 7.5.
- The mixture is reacted for 24 hours, then filtered, washed, dried under vacuum at 200 °C for 16 hours.
- Calcination follows in air at 400 °C for 4 hours.
- Optional reduction in hydrogen atmosphere at 400–1450 °C can be applied to modify phase composition.
- The process yields mixed oxides with phases such as α-Al2O3 and chromium oxide.
- The formation of α-Al2O3 can proceed at relatively low temperatures (~450 °C) when nucleated on chromium oxide surfaces, while isolated aluminum oxide grains require higher temperatures (>1000 °C) to transform into α-Al2O3.
- This method allows control over phase composition and particle morphology by adjusting reaction parameters.
Reference Table: Co-precipitation Parameters
| Parameter | Value/Range |
|---|---|
| Metal concentration | 1 M total (Cr + Al) |
| Cr:Al molar ratio | 1:1 |
| pH during precipitation | 7.5 |
| Temperature (precipitation) | 50 °C |
| Reaction time | 24 hours |
| Drying conditions | Vacuum, 200 °C, 16 hours |
| Calcination temperature | 400 °C, 4 hours |
| Optional reduction | 400–1450 °C, H2 atmosphere |
This method is advantageous for producing homogeneous mixed oxides with controlled stoichiometry and is scalable for industrial applications.
Hydrothermal One-Step Synthesis of Chromium Oxide/Aluminum Oxide Catalysts
Another method involves a hydrothermal synthesis approach, particularly useful for preparing chromium oxide/aluminum oxide catalysts with controlled morphology and catalytic properties.
- Aluminum source, chromium source, template agent, and deionized water are mixed in molar ratios of approximately 1:0.005–0.15:0.05–2.5:80–150.
- The mixture is sealed in a Teflon-lined autoclave and reacted at 100–210 °C for 0–72 hours.
- After reaction, the product is dried at 30–300 °C and calcined at 40–600 °C for 0.1–24 hours.
- Chromium sources can include chromium chloride, chromic bromide, chromium nitrate, and others.
- One-step synthesis integrates crystallization and particle growth.
- Produces catalysts with high dispersion of active chromium oxide species on alumina.
- Temperature and time parameters allow tuning of catalyst properties.
Reference Table: Hydrothermal Synthesis Parameters
| Parameter | Range/Value |
|---|---|
| Al:Cr molar ratio | 1:0.005–0.15 |
| Template agent ratio | 0.05–2.5 |
| Water volume (molar ratio) | 80–150 |
| Temperature | 100–210 °C |
| Reaction time | 0–72 hours |
| Drying temperature | 30–300 °C |
| Calcination temperature | 40–600 °C |
| Calcination time | 0.1–24 hours |
This method is particularly suitable for catalyst preparation with controlled surface properties.
Solid-State and High-Temperature Methods for Chromium Aluminum Carbides (MAX Phases)
The compound system involving aluminum, chromium(3+), and oxygen(2-) also extends to chromium aluminum carbides (MAX phases), which are layered ternary carbides with unique mechanical and chemical properties.
- Hot Isostatic Pressing (HIP): Mixing elemental powders of Cr, Al, and C, followed by pressing at ~1200 °C and ~100 MPa pressure.
- Self-Propagating High-Temperature Synthesis (SHS): Reacting Cr2O3, CrO3, Al, and C under argon at 5 MPa.
- Hot Pressing (HP): Sintering at ~1300 °C and 30 MPa.
- Sol-Gel Method: A low-temperature, cost-effective method involving preparation of precursor gels from chromium nitrate, aluminum compounds, and carbon sources, followed by controlled heat treatment.
- The sol-gel method has successfully synthesized Cr2AlC, Cr3AlC2, and Cr4AlC3 phases with high purity.
- Characterization techniques (XRD, SEM, EDX, Raman, XPS, FTIR) confirm the formation of desired phases with layered structures.
- These materials exhibit promising antimicrobial and biocompatibility properties.
- Challenges include avoiding secondary phase formation and controlling stoichiometry due to oxidation tendencies of Al and Cr.
Reference Table: MAX Phase Preparation Methods
| Method | Temperature (°C) | Pressure (MPa) | Notes |
|---|---|---|---|
| Hot Isostatic Pressing (HIP) | ~1200 | ~100 | High purity, requires sophisticated equipment |
| Self-Propagating High-Temp Synthesis (SHS) | Variable | 5 | Fast, under argon atmosphere |
| Hot Pressing (HP) | ~1300 | 30 | Investigated for reaction kinetics |
| Sol-Gel Method | Low temperature | Atmospheric | Cost-effective, easy to maintain |
These methods are essential for producing advanced materials with tailored properties for industrial and biomedical applications.
Preparation of Chromium(III) Oxide via Ammonium Chromate Route
Chromium(III) oxide, a key component in aluminum-chromium oxide compounds, can be prepared through chemical routes involving ammonium chromate intermediates.
Process Summary:
- Sodium chromate reacts with ammonia and carbon dioxide to form ammonium chromate.
- The ammonium chromate is then hydrolyzed and thermally decomposed to yield chromium(III) oxide.
- The process involves slow cooling crystallization to separate sodium hydrogencarbonate by-product.
- Concentration of chromium in solution is controlled (1–25 g/L), with ~8.2 g/L preferred.
- Two-stage extraction can achieve ~10 g/L Cr2O3 concentration.
- The initial sodium chromate solution requires recrystallization and filtration.
- The reaction with CO2 and ammonia proceeds in multiple steps, making the process time-consuming.
- Cooling crystallization is slow (1–4 °C/h) and requires aging before filtration.
This chemical route is suitable for pigment-grade chromium oxide production but involves complex purification steps.
Preparation of Basic Chromium Aluminum Sulfates
Basic chromium aluminum sulfates are prepared by reacting chromium(III)-containing sulfuric acid waste with aluminum oxide or aluminum hydroxide.
- Reaction occurs at ~80 °C, exothermically heating to ~125 °C, then maintained at 140 °C.
- Under pressure (~6 bar), the reaction mixture is atomized into fine droplets, solidifying into a finely divided solid.
- The final product contains chromium(III), aluminum, sulfate, hydroxide, and water in defined proportions.
- The product is water-soluble and can be used in various industrial applications.
| Component | Weight % |
|---|---|
| Chromium(III) oxide (Cr2O3) | ~3.65% |
| Aluminum oxide (Al2O3) | ~15.60% |
| Sulfate (SO4 2-) | ~51.0% |
| Water (H2O) | ~37.1% |
This method utilizes waste acids and is a quasi-continuous process suitable for producing chromium-aluminum sulfate compounds.
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Temperature Range (°C) | Pressure (MPa) | Advantages | Limitations |
|---|---|---|---|---|---|
| Co-precipitation | Al and Cr nitrates, NH3 | 50 (precipitation), 400 (calcination) | Atmospheric | Homogeneous oxides, scalable | Requires careful pH and temp control |
| Hydrothermal One-step | Al source, Cr source, template, water | 100–210 | Autoclave pressure | Controlled morphology, catalyst prep | Longer reaction times (up to 72h) |
| Hot Isostatic Pressing (HIP) | Cr, Al, C powders | ~1200 | ~100 | High purity MAX phases | High temp and pressure, costly equipment |
| Sol-Gel | Cr nitrate, Al compounds, carbon sources | Low temperature | Atmospheric | Cost-effective, low temp | Stoichiometry control challenges |
| Ammonium Chromate Route | Sodium chromate, ammonia, CO2 | ~350 (reaction) | Atmospheric | Pigment-grade Cr2O3 | Multi-step, slow crystallization |
| Basic Chromium Aluminum Sulfate | Cr(III) sulfuric acid waste, Al oxide/hydroxide | 80–140 | 6 bar | Uses waste acid, continuous process | Requires pressure and atomization |
Q & A
Q. What statistical methods address multidimensional data challenges in AlCrO₃ research (e.g., correlating synthesis conditions with optical/electrical properties)?
- Methodological Answer : Principal component analysis (PCA) reduces dimensionality in datasets linking synthesis parameters (e.g., temperature, precursor type) to properties (e.g., bandgap, conductivity). Bayesian optimization guides iterative experimental design, minimizing trials needed to achieve target properties .
Theoretical and Methodological Frameworks
- Guiding Principle : Link synthesis and characterization to defect chemistry theory (e.g., Kroger-Vink notation for oxygen vacancies) and Marcus theory for electron transfer kinetics .
- Data Integration : Combine computational (DFT, ML) and experimental (XRD, XPS) data via open-source platforms like COMSOL Multiphysics for multi-physics modeling .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
